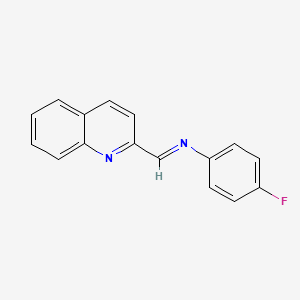
6-Chloro-9-cycloheptyl-9h-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-9-cycloheptyl-9H-purine is a chemical compound with the molecular formula C12H15ClN4. It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature and is a fundamental component of nucleic acids. The presence of a chlorine atom at the 6th position and a cycloheptyl group at the 9th position distinguishes this compound from other purine derivatives.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of hypoxanthine with phosphoryl chloride in the presence of an unreactive base such as dimethyl aniline . This reaction yields 6-chloropurine, which can then be further reacted with cycloheptyl halides under appropriate conditions to introduce the cycloheptyl group at the 9th position.
Industrial Production Methods
Industrial production of 6-Chloro-9-cycloheptyl-9H-purine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for the addition of reagents and control of reaction parameters can improve the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
6-Chloro-9-cycloheptyl-9H-purine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction Reactions: The purine ring can undergo oxidation and reduction reactions, leading to the formation of various oxidized or reduced products.
Alkylation Reactions: The nitrogen atoms in the purine ring can participate in alkylation reactions, forming N-alkylated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and bases like potassium carbonate.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Alkylation Reactions: Alkyl halides and alkylating agents are commonly used, with reaction conditions involving the use of solvents like acetonitrile and bases such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 6-amino-9-cycloheptyl-9H-purine, while oxidation reactions can produce oxidized purine derivatives.
科学的研究の応用
6-Chloro-9-cycloheptyl-9H-purine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various purine derivatives and as an intermediate in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.
作用機序
The mechanism of action of 6-Chloro-9-cycloheptyl-9H-purine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, thereby exerting its antitumor effects . Additionally, it can interact with viral proteins, inhibiting viral replication and providing antiviral activity .
類似化合物との比較
6-Chloro-9-cycloheptyl-9H-purine can be compared with other similar compounds, such as:
6-Chloropurine: This compound has a similar structure but lacks the cycloheptyl group at the 9th position.
9-Cycloheptyl-9H-purine: This compound lacks the chlorine atom at the 6th position. It is studied for its potential biological activities and as an intermediate in organic synthesis.
2,6,9-Trisubstituted Purine Derivatives: These compounds have substitutions at the 2nd, 6th, and 9th positions and are studied for their antitumor and antimicrobial activities
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
6961-62-2 |
|---|---|
分子式 |
C12H15ClN4 |
分子量 |
250.73 g/mol |
IUPAC名 |
6-chloro-9-cycloheptylpurine |
InChI |
InChI=1S/C12H15ClN4/c13-11-10-12(15-7-14-11)17(8-16-10)9-5-3-1-2-4-6-9/h7-9H,1-6H2 |
InChIキー |
LWLHORDRKKHLNF-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(CC1)N2C=NC3=C2N=CN=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



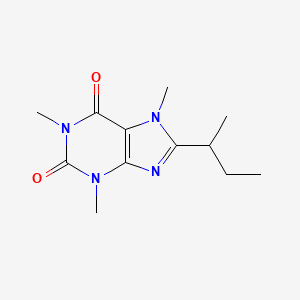
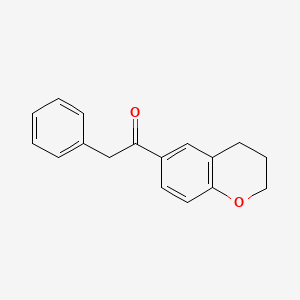
![Ethyl (2-oxo-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-yl)carbamate](/img/structure/B11863737.png)

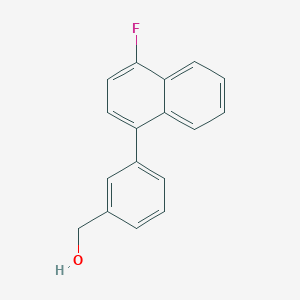
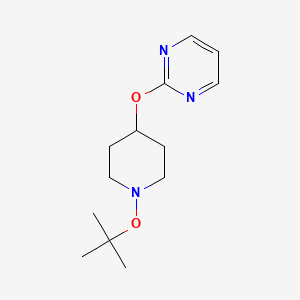
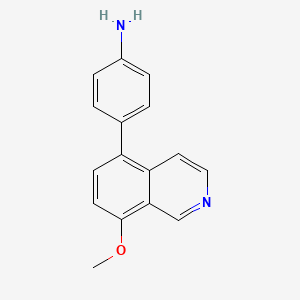

![3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B11863765.png)
